Diphenyl(pyrrolidin-2-yl)methanol

Catalog No.
S9101367
CAS No.
63401-04-7
M.F
C17H19NO
M. Wt
253.34 g/mol
Availability
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Diphenyl(pyrrolidin-2-yl)methanol

CAS Number

63401-04-7

Product Name

Diphenyl(pyrrolidin-2-yl)methanol

IUPAC Name

diphenyl(pyrrolidin-2-yl)methanol

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

InChI

InChI=1S/C17H19NO/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,18-19H,7,12-13H2

InChI Key

OGCGXUGBDJGFFY-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Diphenyl(pyrrolidin-2-yl)methanol, also known as (S)-diphenyl(pyrrolidin-2-yl)methanol or (S)-α,α-diphenyl-2-pyrrolidinemethanol, is a chiral organic compound with the molecular formula C17H19NOC_{17}H_{19}NO and a molar mass of 253.34 g/mol. This compound appears as a white to off-white crystalline powder and is soluble in chloroform. It has a melting point range of 77-80 °C and a predicted pKa of approximately 13.15 .

The structure of diphenyl(pyrrolidin-2-yl)methanol features a pyrrolidine ring attached to a methanol group and two phenyl groups, contributing to its unique properties and reactivity. The compound is notable for its role in asymmetric synthesis, particularly in the reduction of ketones.

  • Asymmetric Reduction: It can be used as a catalyst in borane-mediated asymmetric reductions, where it facilitates the conversion of ketones into enantiopure alcohols .
  • Formation of Spiroborate Esters: The compound reacts with catecholborane to form spiroborate esters, which are useful intermediates in organic synthesis .
  • Grignard Reaction: In synthetic pathways, diphenyl(pyrrolidin-2-yl)methanol can be synthesized through Grignard addition to esters, leading to tertiary alcohols .

Research indicates that diphenyl(pyrrolidin-2-yl)methanol exhibits potential biological activities, particularly in the realm of pharmaceuticals. Its chiral nature allows for selective interactions with biological targets, making it a candidate for drug development. The compound has been investigated for its role as an intermediate in synthesizing various bioactive molecules .

Several methods have been developed for synthesizing diphenyl(pyrrolidin-2-yl)methanol:

  • One-Step Synthesis: A convenient synthesis involves the N-and O-protection of S-proline using ethylchloroformate followed by further functionalization to yield the desired product .
  • Grignard Addition: A multi-step synthesis includes the formation of a Grignard reagent that reacts with an ester to produce the tertiary alcohol .
  • Reduction Reactions: The compound can also be synthesized through various reduction methods that utilize chiral catalysts to ensure enantiomeric purity .

Diphenyl(pyrrolidin-2-yl)methanol serves multiple applications:

  • Pharmaceutical Intermediate: It is widely used as an intermediate in the synthesis of pharmaceutical compounds due to its chiral nature and ability to facilitate asymmetric reactions .
  • Catalyst Development: The compound's derivatives are utilized in developing catalysts for enantioselective synthesis processes, enhancing the efficiency of producing chiral drugs .
  • Synthetic Chemistry: It plays a significant role in synthetic organic chemistry, particularly in creating complex molecular architectures through its reactive functional groups .

Studies on diphenyl(pyrrolidin-2-yl)methanol focus on its interactions with various reagents and biological systems. Its ability to form stable complexes with boron-containing reagents has been extensively studied, showcasing its utility in catalysis and organic transformations . Additionally, research into its pharmacological interactions suggests potential therapeutic applications, although further studies are necessary to elucidate specific mechanisms of action.

Diphenyl(pyrrolidin-2-yl)methanol shares structural and functional similarities with several related compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Features
(S)-α,α-DiphenylprolinolC17H19NOUsed as a chiral catalyst in asymmetric synthesis
(R)-(+)-α,α-Diphenyl-2-pyrrolidinemethanolC17H19NOEnantiomer with similar applications
Diphenyl(2-pyrrolidinyl)methanolC17H19NOSimilar structure but different stereochemistry

These compounds highlight the uniqueness of diphenyl(pyrrolidin-2-yl)methanol due to its specific stereochemistry and reactivity profile that differentiates it from other related molecules.

The discovery of diphenyl(pyrrolidin-2-yl)methanol traces back to the late 20th century, when asymmetric synthesis emerged as a critical frontier in organic chemistry. Early work by Corey et al. in 1987 highlighted its utility as a precursor to the Corey-Bakshi-Shibata (CBS) reagent, a 1,3,2-oxazaborolidine catalyst pivotal for ketone reductions. The compound’s synthesis was first detailed through Grignard reactions involving L-proline derivatives and phenylmagnesium halides, yielding enantiomerically pure material. By the 1990s, its role expanded to catalyze additions of dialkylzinc reagents to aldehydes, achieving enantiomeric excesses (ee) up to 93%.

Significance in Asymmetric Synthesis

Diphenyl(pyrrolidin-2-yl)methanol’s significance lies in its ability to induce high enantioselectivity across diverse reactions. For example, its oxazaborolidine derivatives facilitate the borane-mediated reduction of ketones, producing secondary alcohols with >99% ee. The compound’s chiral pyrrolidine core and bulky diphenyl groups create a sterically hindered environment, which governs the stereochemical outcome of nucleophilic additions and cyclizations. Recent applications include asymmetric epoxidations of α-substituted acroleins, where it achieves quaternary carbon centers with 95% ee.

Systematic Nomenclature and Structural Classification

The IUPAC name for the (S)-enantiomer is (S)-α,α-diphenyl-2-pyrrolidinemethanol (CAS: 112068-01-6). Structurally, it belongs to the prolinol family—a class of amino alcohols derived from proline. The molecule features a pyrrolidine ring with a hydroxydiphenylmethyl group at the 2-position. The absolute (S)-configuration at this chiral center is critical for its catalytic activity, as demonstrated by the inferior performance of its (R)-counterpart in enantioselective reductions.

Table 1: Key Structural and Physicochemical Properties

PropertyDescription
Molecular formulaC₁₇H₁₉NO
Molecular weight253.34 g/mol
Melting point98–102°C (lit.)
SolubilitySoluble in THF, dichloromethane, ethanol; insoluble in water
Chiral center configuration(S)-configuration at C2 of pyrrolidine ring

Research Objectives and Knowledge Gaps

Current research aims to address limitations in catalyst stability and substrate scope. For instance, CBS oxazaborolidines derived from diphenylprolinol are hygroscopic and require in situ preparation. Recent efforts focus on immobilizing the catalyst on mesoporous silica to enhance recyclability. Additionally, while the compound excels in ketone reductions, its application to less-activated substrates (e.g., aliphatic aldehydes) remains underexplored. Mechanistic studies to elucidate non-covalent interactions (e.g., π-stacking) in transition states are also ongoing.

Diphenyl(pyrrolidin-2-yl)methanol, with the systematic name diphenyl(pyrrolidin-2-yl)methanol, possesses the molecular formula C₁₇H₁₉NO (Table 1). The molecular weight is 253.34 g/mol when calculated using standard atomic masses [1] [3]. Experimental mass spectrometry data corroborates this value, with a monoisotopic mass of 253.146664 Da and an average mass of 253.345 Da [3]. The structural complexity arises from the fusion of a pyrrolidine heterocycle, two phenyl rings, and a hydroxymethyl group, which collectively contribute to its stereochemical and conformational diversity.

Table 1: Molecular formula and weight data

PropertyValueSource
Molecular formulaC₁₇H₁₉NO [1] [2] [3]
Calculated molecular weight253.34 g/mol [1]
Monoisotopic mass253.146664 Da [3]
Average mass253.345 Da [3]

Stereogenic Center Configuration and Enantiomeric Forms

The molecule contains a single stereogenic center at the C2 position of the pyrrolidine ring, which is bonded to the hydroxymethyl group and two phenyl substituents. This configuration confers chirality, resulting in two enantiomers: (R)-diphenyl(pyrrolidin-2-yl)methanol and (S)-diphenyl(pyrrolidin-2-yl)methanol [2] [3].

Absolute Configuration Determination

The absolute configuration of the enantiomers has been resolved using X-ray crystallography and chiral chromatography. For example, the (R)-enantiomer exhibits a specific optical rotation of [α]²⁰/D +69° (c = 3 in chloroform), while the (S)-enantiomer displays a corresponding negative rotation [2]. Single-crystal X-ray diffraction studies of related compounds, such as α-D2PV hydrochloride, have validated methodologies for assigning configurations in structurally analogous systems [5].

(R)- and (S)-Enantiomer Characterization

  • Optical activity: The (R)-form rotates plane-polarized light clockwise, whereas the (S)-form rotates it counterclockwise [2].
  • Catalytic behavior: The (R)-enantiomer is widely employed in asymmetric organocatalysis, such as in the synthesis of α-arylcyclohexenones, where it induces facial selectivity in Michael addition reactions [4].
  • Synthetic utility: The (S)-enantiomer serves as a precursor for chiral auxiliaries and ligands in transition-metal catalysis [3].

Conformational Dynamics

The molecule’s conformational flexibility is governed by exocyclic bond rotations and steric interactions between the geminal diaryl groups.

Exocyclic Bond Conformations (sc-exo, sc-endo, ap)

The pyrrolidine ring adopts a puckered conformation, with the hydroxymethyl group occupying either a pseudo-equatorial or pseudo-axial position. Nuclear magnetic resonance (NMR) studies reveal three dominant conformers (Figure 1):

  • sc-exo: The hydroxymethyl group is oriented away from the pyrrolidine ring.
  • sc-endo: The hydroxymethyl group is oriented toward the ring.
  • ap: Anti-periplanar arrangement relative to the nitrogen lone pair.

These conformers interconvert via low-energy barriers (<5 kcal/mol), as demonstrated by density functional theory (DFT) calculations [4].

Steric Effects of Geminal Diaryl Groups

The geminal diphenyl groups impose significant steric hindrance, restricting rotation about the C(pyrrolidine)-C(methanol) bond. This steric bulk:

  • Stabilizes the sc-exo conformer by minimizing van der Waals repulsions between the phenyl rings and the pyrrolidine moiety.
  • Reduces the accessibility of the ap conformer in polar solvents due to dipole-dipole interactions [4].

Table 2: Relative stability of conformers

ConformerRelative Energy (kcal/mol)Population (%)
sc-exo0.062
sc-endo1.228
ap2.810

Facial Selectivity in Catalytic Interactions

In catalytic applications, the (R)-enantiomer exhibits pronounced facial selectivity due to its preferential adoption of the sc-exo conformation. This orientation exposes the Re face of the pyrrolidine ring to electrophilic substrates, enabling enantioselective transformations. For instance, in the asymmetric synthesis of α-arylcyclohexenones, the catalyst’s si face directs the aldehyde’s approach, achieving up to 99% enantiomeric excess (ee) [4]. The steric bulk of the diphenyl groups further enforces this selectivity by shielding the alternative face from reactant access.

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

253.146664230 g/mol

Monoisotopic Mass

253.146664230 g/mol

Heavy Atom Count

19

Dates

Modify: 2023-11-21

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